![molecular formula C15H8BrFN2O2S B2372336 N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1206986-60-8](/img/structure/B2372336.png)
N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. For example, its solubility can be determined experimentally, and its acidity or basicity can be predicted based on the pKa values of the functional groups present .Applications De Recherche Scientifique
Environmental and Agricultural Applications
Sulfonyl ureas have been recognized for their environmentally friendly properties as herbicides. Introduced by DuPont Crop Protection in 1975, these compounds have played a significant role in global crop protection technology. They function by inhibiting acetolactate synthase, a key enzyme in weed cell growth, which makes them effective at ultra-low application rates while maintaining low mammalian toxicities. This characteristic aligns with the global shift towards post-emergence weed control and integrated pest management strategies. The research highlights sulfonyl ureas' broad application in controlling a variety of weeds across major agronomic crops and specialty uses like range land/pasture and forestry, emphasizing their importance in advancing agricultural practices (Gilbile, Bhavani, & Vyas, 2017).
Analytical Chemistry Applications
The determination and quantitation of sulfonylurea and urea herbicides in water samples have been developed, showcasing the method's efficiency in extracting these compounds from water samples. This analytical technique, which utilizes liquid chromatography with electrospray ionization mass spectrometric detection, demonstrates the method's capacity to accurately detect and quantify sulfonylurea herbicides. Such developments are crucial for monitoring environmental pollution and ensuring the safety of water resources. The method provides a solid foundation for future research in environmental science, particularly in the areas of pollution monitoring and the assessment of herbicide residues in aquatic environments (Ayano, Kanazawa, Ando, & Nishimura, 2004).
Biodegradation and Environmental Impact
The degradation of sulfonylurea herbicides in soil and their potential environmental impacts have been a subject of research. Studies on their biodegradation under various abiotic factors, such as soil pH, temperature, and exposure to sunlight, provide insight into their environmental persistence and fate. Understanding the degradation pathways and kinetics of these herbicides in different environmental conditions helps in assessing their long-term impacts on ecosystems. It guides the development of best practices for their use in agriculture, minimizing potential adverse effects on soil health and microbial communities (Saha & Kulshrestha, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-7-11(17)3-6-14(15)19/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUKCAMQZHFBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/no-structure.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2372264.png)
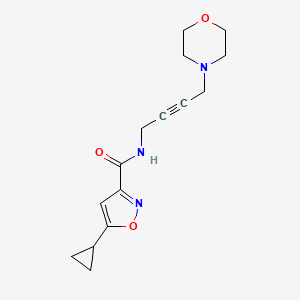
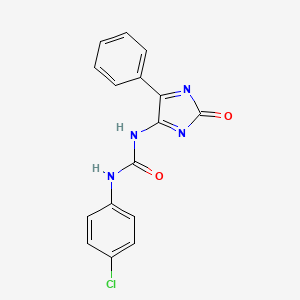
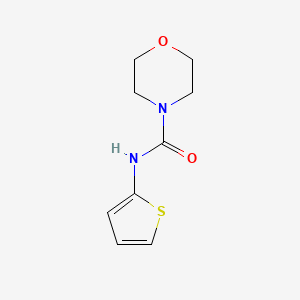
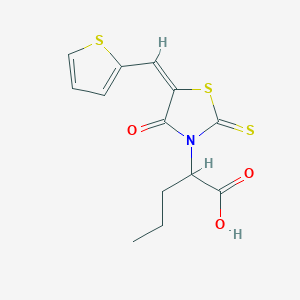
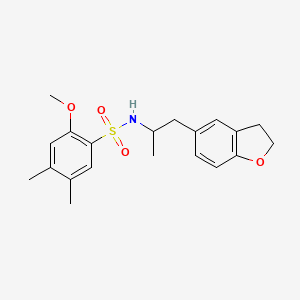
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)

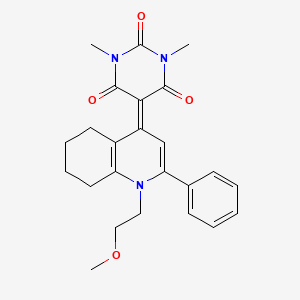

![N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2372276.png)